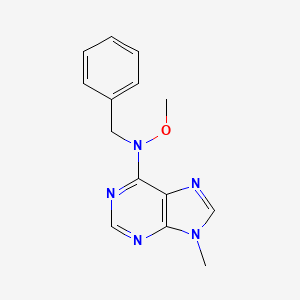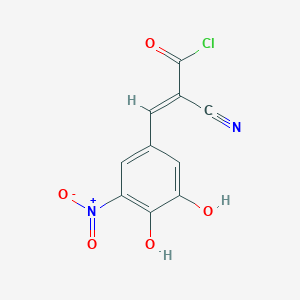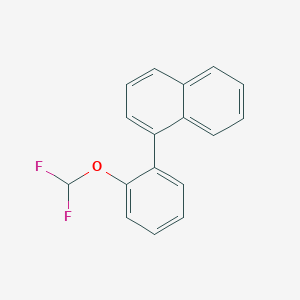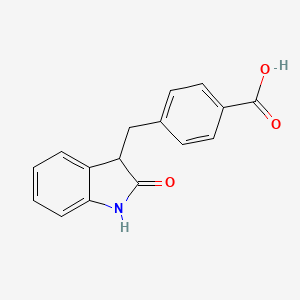
3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine is an organic compound that belongs to the class of naphthyridines It features a naphthyridine core substituted with a nitrophenyl group at the 3-position and an amine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine typically involves the reaction of 4-nitroaniline with a suitable naphthyridine precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-nitroaniline is reacted with 2-chloro-1,8-naphthyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1,8-naphthyridin-2-amine.
Substitution: Various substituted naphthyridines depending on the electrophile used.
Oxidation: 3-(4-Nitrosophenyl)-1,8-naphthyridin-2-amine or 3-(4-Nitrophenyl)-1,8-naphthyridin-2-nitrosoamine.
科学的研究の応用
3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with DNA synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific cellular pathways and enzymes involved in cell proliferation.
Electronic Properties: In materials science, the compound’s electronic properties are attributed to its conjugated system, which allows for efficient charge transport.
類似化合物との比較
Similar Compounds
3-(4-Aminophenyl)-1,8-naphthyridin-2-amine: Similar structure but with an amine group instead of a nitro group.
3-(4-Nitrophenyl)-1,8-naphthyridin-2-nitrosoamine: Similar structure but with a nitroso group.
Uniqueness
3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine is unique due to the presence of both a nitrophenyl group and a naphthyridine core, which imparts distinct electronic and chemical properties. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
60467-62-1 |
|---|---|
分子式 |
C14H10N4O2 |
分子量 |
266.25 g/mol |
IUPAC名 |
3-(4-nitrophenyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H10N4O2/c15-13-12(8-10-2-1-7-16-14(10)17-13)9-3-5-11(6-4-9)18(19)20/h1-8H,(H2,15,16,17) |
InChIキー |
LOWBXEVKSQPJTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)

![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)




![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)


![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)



